molecular formula C6H4FN3S B2996775 5-Fluorothiazolo[4,5-b]pyridin-2-amine CAS No. 1206248-77-2

5-Fluorothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B2996775
CAS No.: 1206248-77-2
M. Wt: 169.18
InChI Key: JMNYDAMMUQXAQT-UHFFFAOYSA-N
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Description

5-Fluorothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound featuring a thiazole ring fused to a pyridine moiety, with a fluorine substituent at the 5-position and an amine group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug discovery. The fluorine atom enhances metabolic stability and bioavailability by modulating lipophilicity and reducing susceptibility to oxidative metabolism .

The compound (CAS: 865663-86-1) has a molecular weight of 169.18 g/mol and a purity of ≥95%, as reported by CymitQuimica .

Properties

IUPAC Name

5-fluoro-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNYDAMMUQXAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-Fluorothiazolo[4,5-b]pyridin-2-amine involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another method involves the heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines in DMF at 110°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and copper-catalyzed reactions are common due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluorothiazolo[4,5-b]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolo[4,5-b]pyridine compounds.

Scientific Research Applications

5-Fluorothiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluorothiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position plays a crucial role in its biological activity by influencing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Fluorothiazolo[4,5-b]pyridin-2-amine, emphasizing differences in substituents, ring positions, and biological relevance:

Compound Name CAS Number Molecular Weight (g/mol) Substituents/Ring Position Key Properties/Findings References
This compound 865663-86-1 169.18 F at 5-position; thiazolo[4,5-b] High purity (95%), potential metabolic stability due to fluorine substitution
6-Chlorothiazolo[4,5-b]pyridin-2-amine - - Cl at 6-position; thiazolo[4,5-b] Halogen substitution may enhance electrophilic reactivity; used in synthetic pathways
5-Bromothiazolo[5,4-b]pyridin-2-amine 934266-82-7 - Br at 5-position; thiazolo[5,4-b] Positional isomerism alters electronic properties; lower similarity score (0.58)
1-Methyl-6-phenylimidazo[4,5-b]pyridin-2-amine (PhIP) 105650-23-5 224.30 Methyl at 1-position; phenyl at 6-position Carcinogenic heterocyclic amine formed in cooked meat; implicated in breast cancer
3-Ethylimidazo[4,5-b]pyridin-2-amine - 134.14 Ethyl at 3-position; imidazo[4,5-b] Simplified structure with alkyl chain; no reported carcinogenicity
5-Chloro-8-methylimidazo-thiazolo[5,4-b]pyridin-2-amine 805319-88-4 247.70 Cl at 5-position; fused imidazo-thiazolo Complex bicyclic structure; limited data on bioactivity

Key Observations:

Halogen Substitution Effects :

  • Fluorine at the 5-position (as in this compound) improves metabolic stability compared to bulkier halogens like bromine or chlorine .
  • Chlorine and bromine analogs (e.g., 6-Chloro and 5-Bromo derivatives) may exhibit higher reactivity in electrophilic substitution reactions due to stronger electron-withdrawing effects .

Biological Activity: Imidazo[4,5-b]pyridin-2-amine derivatives, such as PhIP, are potent carcinogens linked to DNA adduct formation, whereas thiazolo analogs lack direct evidence of carcinogenicity . AKT inhibitors like ARQ 092 (an imidazo[4,5-b]pyridine derivative) highlight the importance of substituent placement for kinase selectivity .

Structural Complexity: Bicyclic derivatives (e.g., 5-Chloro-8-methylimidazo-thiazolo[5,4-b]pyridin-2-amine) introduce steric hindrance, which may limit bioavailability compared to monocyclic analogs .

Biological Activity

5-Fluorothiazolo[4,5-b]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways.

Key Findings

  • PI3K Inhibition : Research indicates that derivatives of thiazolo[4,5-b]pyridine exhibit strong PI3K inhibitory activity. For instance, a related compound demonstrated an IC50 value of 3.6 nM, highlighting the potential of these compounds in cancer therapy .
  • Anticancer Properties : The thiazolo[4,5-b]pyridine scaffold has shown promise as an anticancer agent. Studies have reported that modifications to the structure can lead to enhanced antiproliferative effects against various cancer cell lines, including glioblastoma and colorectal carcinoma .
  • CNS Bioavailability : The incorporation of fluorine into the structure has been shown to improve central nervous system (CNS) bioavailability, making it a candidate for treating neurological disorders .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by its structural modifications. The following table summarizes key structural modifications and their corresponding biological activities.

Compound ModificationBiological ActivityIC50 Value
UnmodifiedBaseline activity-
5-Fluoro substitutionEnhanced PI3K inhibition3.6 nM
Morpholino substitutionIncreased CNS penetration-
Sulfonamide functionalityKey structural unit affecting potency-

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various thiazolo[4,5-b]pyridine derivatives, it was found that certain modifications significantly enhanced their activity against human cancer cell lines. For example, compounds with amino side chains at specific positions on the pyridine ring exhibited IC50 values in the nanomolar range (0.3 – 0.9 µM), indicating strong potential for therapeutic applications .

Case Study 2: CNS Penetration

Another study focused on the CNS bioavailability of fluorinated derivatives. The findings suggested that the 5-fluoro substitution not only improved oral pharmacokinetics but also increased brain penetration ratios compared to non-fluorinated counterparts . This characteristic is crucial for developing treatments for neurological conditions.

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